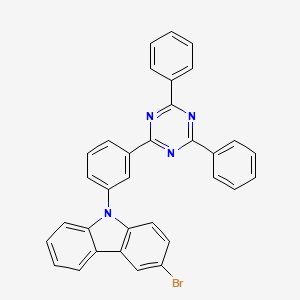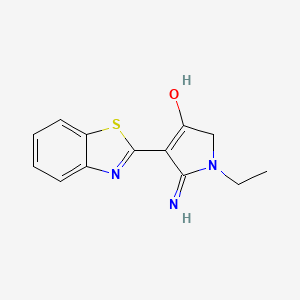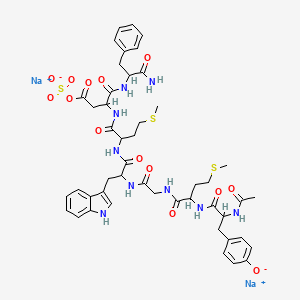
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes multiple methoxymethoxy groups attached to phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate ketone, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to form the desired enone structure.
Methoxymethylation: The phenolic hydroxyl groups are then protected by methoxymethylation using methoxymethyl chloride and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial or anticancer properties. The methoxymethoxy groups can be modified to enhance bioavailability and target specificity.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. For example, modifications to the phenyl rings can lead to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s ability to cross cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
(E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxymethoxy groups.
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
The presence of methoxymethoxy groups in (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one makes it unique compared to its analogs. These groups can significantly alter the compound’s solubility, reactivity, and biological activity, providing distinct advantages in various applications.
特性
分子式 |
C23H28O9 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
(E)-1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H28O9/c1-25-13-29-18-7-8-19(22(12-18)31-15-27-3)20(24)9-5-17-6-10-21(30-14-26-2)23(11-17)32-16-28-4/h5-12H,13-16H2,1-4H3/b9-5+ |
InChIキー |
ADKHVJZZDAHAAW-WEVVVXLNSA-N |
異性体SMILES |
COCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCOC)OCOC)OCOC |
正規SMILES |
COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCOC)OCOC)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)

![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)




![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)



